molecular formula C11H14N2O2 B1406156 Cyclopropyl-(2-methyl-5-nitrobenzyl)-amine CAS No. 1525495-48-0

Cyclopropyl-(2-methyl-5-nitrobenzyl)-amine

Cat. No.: B1406156
CAS No.: 1525495-48-0
M. Wt: 206.24 g/mol
InChI Key: TXKFJDUXJFEDEN-UHFFFAOYSA-N
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Description

Cyclopropyl-(2-methyl-5-nitrobenzyl)-amine (CAS: 1525495-48-0) is a cyclopropylamine derivative featuring a benzyl group substituted with a methyl group at the 2-position and a nitro group at the 5-position of the aromatic ring. This compound is primarily utilized in pharmaceutical research, particularly in the development of receptor agonists or enzyme inhibitors due to its structural uniqueness .

Properties

IUPAC Name

N-[(2-methyl-5-nitrophenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-8-2-5-11(13(14)15)6-9(8)7-12-10-3-4-10/h2,5-6,10,12H,3-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKFJDUXJFEDEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-(2-methyl-5-nitrobenzyl)-amine typically involves the reaction of 2-methyl-5-nitrobenzyl chloride with cyclopropylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloride. The general reaction scheme is as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-(2-methyl-5-nitrobenzyl)-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzylamine moiety can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles, such as halides or alkoxides, in the presence of a base.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Major Products Formed

    Oxidation: Formation of an amino derivative.

    Substitution: Formation of substituted benzylamine derivatives.

    Reduction: Formation of 2-methyl-5-aminobenzylamine.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Histamine Receptor Modulation

One significant application of cyclopropyl amine derivatives, including cyclopropyl-(2-methyl-5-nitrobenzyl)-amine, lies in their interaction with histamine receptors, particularly the H3 receptor. These compounds can act as ligands that modulate neurotransmission in the central nervous system. Research indicates that they can be employed in treating conditions associated with cognitive processes, memory, cardiovascular functions, and metabolic regulation . The ability to selectively target H3 receptors positions these compounds as potential therapeutic agents for neurological disorders.

1.2 Peptide Synthesis and Stability

This compound has also been utilized in peptide chemistry. Its incorporation into peptide chains enhances stability against hydrolytic cleavage and enzymatic degradation. This property is particularly valuable for developing long-lasting peptide therapeutics. Cyclopropyl amino acids have been shown to resist hydrolysis in acidic environments, making them suitable for applications in food science as well as pharmaceuticals .

Food Science Applications

The stability of peptides containing cyclopropyl groups has implications for food technology, especially in creating sweeteners that maintain their sweetness over time without degrading in acidic conditions. Such peptides can be integrated into beverages and other food products, providing a novel approach to flavor enhancement while ensuring product longevity .

Case Studies and Research Findings

3.1 Stability Studies

Research has demonstrated that cyclopropyl-substituted peptides exhibit significant resistance to cleavage by enzymes and organic acids. For instance, a study on cyclopropyl alanine derivatives showed that these compounds could serve as intermediates in synthesizing analgesic peptides that inhibit muscle contraction . This finding underscores the potential of cyclopropyl amines in developing effective pain management therapies.

3.2 Bioisosteric Replacements

Another area of exploration involves the use of cyclopropyl amines as bioisosteres for traditional amide bonds in drug design. By replacing amide bonds with cyclopropyl groups, researchers have developed new peptidomimetics that retain therapeutic efficacy while improving pharmacokinetic properties . This strategy has led to the discovery of compounds with enhanced biological activity against various diseases.

Comparative Analysis of Cyclopropyl Derivatives

Property This compound Traditional Amides
Stability to HydrolysisHighModerate
Enzymatic ResistanceHighLow
Therapeutic PotentialHigh (CNS disorders)Variable
Application in Food ScienceYes (sweeteners)Limited

Mechanism of Action

The mechanism of action of Cyclopropyl-(2-methyl-5-nitrobenzyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The cyclopropyl group provides steric hindrance, influencing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Key Observations:

  • Nitro vs. Trifluoromethyl : The nitro group (in the target compound) increases electrophilicity and may reduce plasma stability compared to the trifluoromethyl group (), which enhances lipophilicity and oxidative stability .
  • Methyl vs.
  • Fluoro Substitutions : 3-Fluoro and 2-fluoro derivatives exhibit higher supplier availability (up to 12 suppliers), suggesting broader industrial utility, possibly due to simpler synthesis or versatile pharmacological profiles .

Stability and Bioactivity

  • Plasma Stability : Nitro-containing compounds (e.g., the target) may exhibit lower plasma stability due to susceptibility to enzymatic reduction, whereas methoxy or CF₃ analogs () are more resistant .
  • Receptor Binding : The nitro group’s electron-withdrawing nature could enhance interactions with positively charged residues in TGR5 receptors, as suggested by ’s evaluation of nitro-substituted TGR5 agonists .

Commercial and Research Relevance

  • In contrast, 3-fluoro-benzyl derivatives (12 suppliers) are widely used in CNS drug discovery, reflecting their optimized balance of bioavailability and target engagement .

Biological Activity

Cyclopropyl-(2-methyl-5-nitrobenzyl)-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms, and implications for drug development.

Chemical Structure and Properties

This compound features a cyclopropane ring, which is known to enhance the biological activity of compounds by influencing their conformational flexibility and reactivity. The presence of the nitro group at the 5-position of the benzyl moiety may also contribute to its pharmacological properties.

Antimicrobial Activity

Research indicates that cyclopropane derivatives, including this compound, exhibit significant antimicrobial properties. Cyclopropyl carboxamide derivatives have shown potent activity against various pathogens, including Mycobacterium tuberculosis and Plasmodium falciparum.

  • Antimalarial Activity : A study on cyclopropyl carboxamide derivatives revealed that modifications to the cyclopropyl group significantly affected their efficacy against P. falciparum. The optimal structure retained the cyclopropyl moiety, indicating its importance in maintaining activity (EC50 values around 40 nM) .
  • Antituberculosis Activity : Cyclopropane derivatives have been linked to increased antituberculosis activity. Compounds with similar structures have demonstrated enhanced efficacy in vitro, suggesting that cyclopropyl-containing compounds may serve as promising leads for new antituberculosis agents .

Enzyme Inhibition

This compound may interact with specific enzymes, potentially acting as an inhibitor. For instance:

  • Monoamine Oxidase (MAO) Inhibition : Compounds with cyclopropane rings have been shown to inhibit MAO through the formation of covalent adducts. This mechanism involves ring opening and subsequent reactions leading to enzyme inactivation .

The biological activity of this compound can be attributed to several mechanisms:

  • Ring Opening Reactions : The cyclopropane ring can undergo electrophilic ring opening, leading to reactive intermediates that can interact with nucleophiles such as thiol groups in enzymes.
  • Structural Modifications : The presence of functional groups like nitro enhances the compound's reactivity and potential for enzyme inhibition or interaction with biological targets.
  • Conformational Effects : The unique three-dimensional structure imparted by the cyclopropane ring may enhance binding affinity to specific receptors or enzymes, improving biological efficacy .

Case Study 1: Antimalarial Efficacy

In a forward genetics study examining resistance mechanisms in P. falciparum, mutations in the cytochrome b gene were identified as critical for resistance against cyclopropyl carboxamide compounds. These findings underscore the importance of this target in developing effective antimalarial therapies .

Case Study 2: Antituberculosis Research

A series of cyclopropyl derivatives were evaluated for their activity against M. tuberculosis. The results indicated a strong structure-activity relationship, with specific substitutions leading to enhanced efficacy. This highlights the potential for cyclopropyl-containing compounds in developing new treatments for tuberculosis .

Q & A

Q. What synthetic methodologies are used to prepare cyclopropyl-(2-methyl-5-nitrobenzyl)-amine derivatives?

The compound is synthesized via Curtius rearrangement of cyclopropenoyl azides. For example, methyl 1-azidocarbonylcycloprop-2-ene-1-carboxylate undergoes Curtius rearrangement in THF with triethylamine and methyl chloroformate, yielding the corresponding isocyanate intermediate. The reaction is monitored by NMR to track azide consumption and isocyanate formation . Purification involves extraction with ethyl acetate and brine, followed by solvent removal under reduced pressure.

Q. How is the structural conformation of cyclopropyl-containing intermediates validated experimentally?

X-ray crystallography (using SHELX programs) and NMR spectroscopy are critical. For instance, syn/anti conformers of cyclopropenoyl azides are distinguished via 1H^1 \text{H} NMR chemical shifts and coupling constants. Crystallographic data from SHELXL refinement confirm spatial arrangements of the cyclopropane ring and nitrobenzyl groups .

Q. What analytical techniques quantify reaction kinetics for Curtius rearrangements involving this compound?

1H^1 \text{H} NMR kinetic studies track azide disappearance and isocyanate formation. Rate constants are derived from time-dependent NMR integrals, and activation parameters (ΔH‡, ΔS‡) are calculated using Eyring plots. For cyclopropenoyl azides, experimental ΔH‡ ranges from 25–30 kcal/mol, consistent with DFT predictions .

Advanced Research Questions

Q. How do cyclopropane ring strain and substituents influence Curtius rearrangement activation barriers?

Cyclopropane’s ring strain lowers activation energy by stabilizing transition states. DFT calculations (B3LYP/6-311+G(d,p)) show that cyclopropenoyl azides exhibit ΔE‡ = 27.8 kcal/mol, while saturated cyclopropane analogs require ΔE‡ = 29.3 kcal/mol. The unsaturated cyclopropene’s π-system provides partial stabilization via orbital interactions with the migrating N–C=O group .

Q. What computational strategies resolve discrepancies between experimental and theoretical activation energies?

Multi-level DFT (e.g., CBS-QB3) and CCSD(T) benchmarks reconcile differences. For example, CCSD(T)/6-311+G(d,p) calculations reduce acetyl azide’s ΔE‡ from 27.6 (DFT) to 26.3 kcal/mol, aligning with experimental values. Intrinsic reaction coordinate (IRC) analysis confirms concerted mechanisms, excluding stepwise pathways .

Q. How does stereoelectronic control dictate conformer selectivity in Curtius rearrangements?

Syn-C-N conformers dominate due to orbital alignment favoring N2_2 loss. Anti-C-C rotamers are disfavored (ΔE = +4.5 kcal/mol) due to steric clashes between the cyclopropane and nitro groups. Curtin-Hammett principles apply, where transition state energies—not ground-state populations—dictate pathway dominance .

Q. Can π-stabilization in transition states be experimentally distinguished from bond strength effects?

Comparative studies of cyclopropenoyl vs. cyclopropanoyl azides show that π-interactions reduce ΔE‡ by 1.2 kcal/mol, while weaker C–C bonds (e.g., cyclopropene vs. cyclopropane) account for an additional 2.6 kcal/mol decrease. IRC animations and NBO analysis validate these contributions .

Data Contradiction Analysis

Q. Why do some studies report conflicting activation entropies (ΔS‡) for similar Curtius rearrangements?

Discrepancies arise from solvent effects and rotational freedom in transition states. Gas-phase DFT calculations predict ΔS‡ = −10 to −15 cal/mol·K, while solution-phase experiments (e.g., in THF) report ΔS‡ = −5 cal/mol·K due to solvent ordering. Explicit solvent models in MD simulations resolve these differences .

Q. How do competing reaction pathways (e.g., nitrogen loss vs. rearrangement) complicate mechanistic interpretation?

Parallel pathways are identified via trapping experiments. For example, adding tert-butanol to azide reactions yields carbamate byproducts, confirming isocyanate intermediates. Competing N2_2 loss pathways are ruled out by the absence of nitrene signals in ESR spectra .

Methodological Recommendations

  • Synthesis: Prioritize low-temperature azide reactions (<0°C) to minimize premature Curtius rearrangement .
  • Computational Modeling: Use B3LYP-D3/def2-TZVP for geometry optimization and CCSD(T) for single-point energy corrections .
  • Kinetics: Combine stopped-flow NMR and Eyring analysis to capture fast rearrangements (t1/2_{1/2} < 1 min) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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